![molecular formula C6H4ClN3 B3027773 7-Chloroimidazo[1,2-b]pyridazine CAS No. 1383481-11-5](/img/structure/B3027773.png)
7-Chloroimidazo[1,2-b]pyridazine
Overview
Description
7-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H4ClN3. It is part of the imidazopyridazine family, which is known for its diverse applications in medicinal chemistry and pharmaceutical research . This compound features a fused bicyclic structure, which includes both an imidazole and a pyridazine ring, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
The primary target of 7-Chloroimidazo[1,2-b]pyridazine is the Dual-specificity tyrosine-regulated kinase (DYRK) . DYRKs are a group of protein kinases that modify other proteins by chemically adding phosphate groups to them. They play a crucial role in cell differentiation, proliferation, and survival .
Mode of Action
This compound acts as an inhibitor of DYRK kinases . It binds to the active site of the enzyme, preventing it from adding phosphate groups to its target proteins. This inhibition disrupts the normal function of DYRK, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK kinases by this compound affects several biochemical pathways. These include pathways involved in cell differentiation and proliferation. The exact downstream effects depend on the specific type of DYRK kinase being inhibited and the cellular context .
Pharmacokinetics
N-heterocycles, the class of compounds to which this compound belongs, are known for their potential new physicochemical and medicinal properties and favorable pharmacokinetics
Result of Action
The result of this compound’s action is the disruption of DYRK kinase activity. This can lead to changes in cell differentiation, proliferation, and survival . The exact molecular and cellular effects depend on the specific type of DYRK kinase being inhibited and the cellular context.
Action Environment
The action of this compound can be influenced by various environmental factors. These include the concentration of the compound, the presence of other molecules that can interact with it, and the specific cellular environment. For instance, the compound should be stored in a dry room temperature environment for stability
Biochemical Analysis
Biochemical Properties
7-Chloroimidazo[1,2-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cellular processes and has potential therapeutic implications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and survival . By inhibiting specific kinases within this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the inhibition of kinases can prevent the phosphorylation of transcription factors . Additionally, the compound can interact with DNA and RNA, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit target enzymes without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects. Additionally, this compound can influence metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions include various substituted imidazopyridazines, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
7-Chloroimidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several key kinases involved in various diseases, notably cancer and neurodegenerative disorders. Research indicates that these compounds effectively inhibit:
- Cyclin-dependent kinases (CDKs) : Essential for cell cycle regulation, CDK inhibition can lead to reduced cancer cell proliferation.
- Dyrk family kinases : Implicated in Alzheimer's disease, these kinases are potential targets for neuroprotective therapies .
- Vascular endothelial growth factor receptor (VEGFR) : Inhibition of VEGFR can impede tumor angiogenesis, thereby limiting tumor growth .
1.2 Antiparasitic Activity
The imidazo[1,2-b]pyridazine scaffold has shown promise in the treatment of parasitic infections. For instance, it has been evaluated for activity against Leishmania and Plasmodium species, which are responsible for diseases like leishmaniasis and malaria. Specific derivatives have been highlighted as potential antimalarial agents due to their selective inhibition of parasitic kinases .
Synthesis and Functionalization
The synthesis of this compound typically involves metal-catalyzed cross-coupling reactions which allow for the introduction of various substituents that can enhance biological activity. Recent advancements in synthetic methodologies have enabled the development of more potent analogs through modifications at the C-3 position and other sites on the imidazo[1,2-b]pyridazine framework .
Case Studies and Patents
Several patents have been filed detailing the use of this compound-based compounds in therapeutic contexts:
- Ponatinib : This multikinase inhibitor derived from the imidazo[1,2-b]pyridazine scaffold is used in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets BCR-ABL and several other kinases involved in cell proliferation and survival .
- AAK1 Inhibitors : Research has indicated that compounds based on this scaffold can inhibit adaptor-associated kinase 1 (AAK1), which is linked to pain modulation and neurodegenerative conditions. This opens avenues for developing analgesics and treatments for disorders like Alzheimer's and Parkinson's disease .
Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Cancer Therapy | CDK inhibitors, DYRK inhibitors | Effective against various cancers; potential neuroprotective effects |
Antiparasitic Agents | Leishmaniasis, Malaria treatments | Selective inhibition of parasitic kinases |
Pain Management | AAK1 inhibition | Potential treatments for chronic pain conditions |
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and used in the development of drugs for multidrug-resistant tuberculosis.
Pyrazolo[1,5-a]pyrimidine: Another fused bicyclic N-heterocycle with applications in medicinal chemistry.
Uniqueness: 7-Chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for drug development and other applications .
Biological Activity
7-Chloroimidazo[1,2-b]pyridazine (7-Cl-IMPY) is a heterocyclic compound characterized by its unique fused imidazole and pyridazine rings, with a chlorine atom at the seventh position of the imidazole ring. Its molecular formula is CHClN, and it has a molecular weight of approximately 188.59 g/mol. The structural configuration of 7-Cl-IMPY contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Although the precise mechanisms are still under investigation, studies suggest that it may inhibit certain kinases involved in various signaling pathways, which could have implications for treating diseases like cancer and neurodegenerative disorders.
Research Findings
Recent studies have highlighted several biological activities associated with 7-Cl-IMPY:
- Antimicrobial Activity : Research has demonstrated that derivatives of 7-Cl-IMPY exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In vitro tests showed that some synthesized compounds derived from 7-Cl-IMPY had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Potential : 7-Cl-IMPY has been explored for its potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The compound's ability to induce apoptosis in these cells suggests a mechanism that could be harnessed for therapeutic purposes .
- Enzyme Inhibition : The compound is being studied for its role in inhibiting specific enzymes, which could lead to advancements in drug design. For instance, it has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated signaling .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of 7-Cl-IMPY against four bacterial strains. The results indicated that certain derivatives displayed potent antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, the effects of 7-Cl-IMPY on cancer cell lines were assessed. The compound was found to reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment, indicating significant anticancer activity. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways .
Comparative Analysis with Related Compounds
The biological activities of this compound can be contrasted with those of structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Chloroimidazo[1,2-b]pyridazine | Chlorine at position 6 | Known for reactivity in cross-coupling reactions |
Imidazo[1,2-b]pyridazine | Lacks chlorine substitution | Exhibits different biological activities |
5-Chloroimidazo[1,2-b]pyridazine | Chlorine at position 5 | Potentially different kinase inhibition profiles |
The unique substitution pattern of chlorine at the seventh position in 7-Cl-IMPY differentiates it from other related compounds and contributes to its distinct biological activities.
Properties
IUPAC Name |
7-chloroimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAFSOTMLXPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737870 | |
Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383481-11-5 | |
Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloroimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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